1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide
Description
This compound is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:
- A 3-cyano-4,5-dimethylthiophen-2-yl substituent linked to the carboxamide group.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and thiophene motifs are prevalent (e.g., kinase inhibitors or protease modulators).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-12-13(2)27-19(17(12)11-21)22-18(24)14-7-9-23(10-8-14)28(25,26)16-5-3-15(20)4-6-16/h3-6,14H,7-10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVGDCHIMHOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is . It features a piperidine ring substituted with a sulfonyl group and a cyano-thiophene moiety, which are believed to contribute to its biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of compounds similar to 1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide exhibit significant antibacterial properties. For instance, studies indicated moderate to strong activity against various strains of bacteria including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound may be effective in treating infections caused by these pathogens. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antibacterial efficacy .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Several synthesized derivatives showed strong inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases.
- Urease : All tested compounds displayed strong inhibitory effects against urease, suggesting potential applications in treating urease-related conditions such as urinary tract infections .
Case Studies and Research Findings
A significant study synthesized various derivatives based on the piperidine framework and assessed their biological activities. The results indicated that:
- Compounds with specific substitutions exhibited IC50 values ranging from 0.63 to 2.14 µM against AChE.
- The binding affinity to bovine serum albumin (BSA) was also evaluated, which is essential for understanding the pharmacokinetics of these compounds .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Activity Level | IC50 Values (µM) |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong | N/A |
| Antibacterial | Bacillus subtilis | Moderate to Strong | N/A |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong | 0.63 - 2.14 |
| Enzyme Inhibition | Urease | Strong | N/A |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately . Its structure includes a piperidine ring substituted with a sulfonyl group and a cyano-thiophene moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit enhanced antimicrobial activity. A study evaluating various piperidine derivatives found that the incorporation of the sulfonamide moiety significantly increased their efficacy against bacterial strains compared to non-sulfonamide counterparts. This suggests potential applications in treating infections caused by resistant bacteria.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide | E. coli | 20 |
| Another Sulfonamide Derivative | Staphylococcus aureus | 15 |
Anticancer Mechanism
The compound has shown promise in anticancer applications. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, which are critical for the apoptotic process.
| Cell Line | Caspase Activity (Relative Units) | Treatment Duration (hrs) |
|---|---|---|
| MCF-7 (Breast Cancer) | 150 | 24 |
| HeLa (Cervical Cancer) | 130 | 24 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has been shown to inhibit acetylcholinesterase (AChE) and urease activities, which are significant for treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.2 |
| Urease | 4.8 |
Antimicrobial Evaluation
A systematic evaluation of several piperidine derivatives highlighted that the presence of the sulfonamide group significantly enhances antimicrobial activity. This finding supports further development of this compound for clinical applications in infectious diseases.
Anticancer Studies
In a study focusing on the anticancer effects of this compound, researchers observed that treatment led to increased levels of apoptotic markers in cancer cells, suggesting its potential as a therapeutic agent in oncology.
Safety Profile: Toxicity assessments indicated that the compound did not exhibit acute toxicity in animal models at doses up to , indicating a favorable safety profile for further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural homology with the target molecule, enabling a comparative analysis of functional group contributions and physicochemical properties.
3-{[(4-Chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide (CAS 847414-37-3)
- Structural Differences: The thiophene-2-carboxamide replaces the piperidine-4-carboxamide core. A pyrrolidin-1-ylphenyl group is present instead of the 3-cyano-4,5-dimethylthiophen-2-yl substituent.
- Functional Implications: The pyrrolidine and trimethylphenyl groups may enhance solubility but reduce steric hindrance compared to the target compound’s thiophene substituents.
4-[4-(5-Ethylthiophen-2-yl)piperidin-1-yl]sulfonyl-1-(2-methoxyethyl)-N-oxidanyl-piperidine-4-carboxamide
- Structural Differences: A second piperidine ring is sulfonylated and modified with a 2-methoxyethyl group and an N-oxide. The thiophene substituent is 5-ethyl rather than 3-cyano-4,5-dimethyl.
- Functional Implications: The N-oxide and methoxyethyl groups may improve aqueous solubility but introduce metabolic liabilities (e.g., oxidation susceptibility). The ethyl group on the thiophene provides less steric bulk than methyl and cyano groups, possibly reducing target selectivity.
Structural and Functional Group Analysis Table
Implications of Structural Variations
- Electron-Withdrawing Effects: The target’s cyano group enhances electrophilicity compared to ethyl or pyrrolidine substituents, which may strengthen interactions with electron-rich binding pockets.
- Solubility and Metabolism : Compounds with N-oxide or methoxyethyl groups (e.g., ) may exhibit higher solubility but face faster metabolic clearance due to oxidative pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Piperidine core functionalization : Introduce the sulfonyl group via nucleophilic substitution using 4-chlorophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
Amide coupling : React the sulfonylated piperidine-4-carboxylic acid with 3-cyano-4,5-dimethylthiophen-2-amine using carbodiimide coupling agents (e.g., EDCI/HOBt) in DMF at room temperature .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switch from THF to DCM) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic techniques are critical for structural validation, and how should data inconsistencies be resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm sulfonyl group integration (δ ~7.5–7.8 ppm for aromatic protons) and piperidine ring conformation (axial/equatorial protons at δ 1.5–3.0 ppm) . For amide confirmation, observe NH signals at δ 8.0–10.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H] calc. for CHClNOS: 462.07). Discrepancies in mass peaks may indicate residual solvents; repeat analysis with rigorous drying .
- Resolution of contradictions : Cross-validate with IR spectroscopy (amide C=O stretch ~1650–1700 cm) and X-ray crystallography if available .
Q. How does the sulfonyl group influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Electron-withdrawing effects : The sulfonyl group increases electrophilicity at the piperidine nitrogen, enhancing hydrogen-bonding capacity with biological targets. This can be quantified via computational methods (e.g., DFT calculations for charge distribution) .
- Solubility : Sulfonylation reduces lipophilicity (logP decreases by ~1.5 units), improving aqueous solubility for in vitro assays. Confirm via shake-flask method .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against specific targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Variable substituents : Synthesize analogs with modified thiophene substituents (e.g., replacing cyano with nitro groups) or piperidine ring substitutions (e.g., methyl vs. ethyl groups). Compare IC values in enzyme inhibition assays .
- Targeted modifications : Replace the 4-chlorophenylsulfonyl group with bulkier aryl sulfonates to probe steric effects on binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C). Control for batch-to-batch variability in compound purity .
- Mechanistic profiling : Combine functional assays (e.g., calcium flux for GPCR activation) with biophysical techniques (e.g., SPR for binding kinetics) to distinguish false positives from true hits .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodological Answer :
- Dosing formulation : Use PEGylated nanoparticles to enhance bioavailability, as sulfonamides often exhibit poor membrane permeability. Validate via LC-MS/MS plasma concentration curves in rodent models .
- Metabolite identification : Administer -labeled compound and analyze urine/fecal extracts via HPLC-MS to identify major metabolites (e.g., sulfonyl group hydrolysis products) .
Q. What computational methods are effective for predicting off-target interactions?
- Methodological Answer :
- Pharmacophore modeling : Generate 3D pharmacophores using Schrödinger Phase to identify potential off-target kinases or ion channels .
- Proteome-wide docking : Utilize AlphaFold-predicted structures for less-characterized targets. Prioritize in vitro testing for top 10 predicted off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
